[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a tertiary amine derivative featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. The methylene group at the 4-position of the pyrazole ring is bonded to an isopropylamine moiety.
The molecular formula is C₉H₁₇N₃, with a molecular weight of 169.25 g/mol (calculated). Its structure allows for hydrogen bonding via the amine group, which may influence crystallization behavior and intermolecular interactions, as observed in related pyrazole derivatives .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)10-5-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3 |
InChI Key |
BUQSAPTUPCHHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)C |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 3,5-Diisopropyl-4-nitropyrazole
A practical route involves nitration of a suitably substituted pyrazole followed by reduction:
- Starting Material: 3,5-di-isopropyl-4-nitropyrazole, obtained via nitration of 3,5-di-isopropylpyrazole.
- Reaction Conditions: Nitration with a mixed acid mixture of concentrated sulfuric acid and nitric acid (ratio 3:1), yielding the nitro precursor with approximately 75% yield.
- Reduction: The nitro group is reduced to an amine using iron powder in the presence of ammonium chloride, giving the corresponding amino-pyrazole with about 50% yield.
Direct Synthesis via Condensation
Alternatively, the Hantzsch pyrazole synthesis can be employed:
- Reagents: β-ketoesters or diketones with hydrazines.
- Conditions: Heating under reflux in ethanol or acetic acid.
- Outcome: Formation of the pyrazole ring with desired methyl substitutions at N-1 and N-5 positions.
Functionalization to Obtain the Methyl-Substituted Pyrazole
The key to obtaining 1,5-dimethyl-1H-pyrazol-4-yl is selective methylation at the N-1 and N-5 positions:
- Method: Methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction Conditions: Reflux in acetone or acetonitrile.
- Selectivity: Controlled conditions favor methylation at nitrogen sites, producing the 1,5-dimethyl derivative.
Synthesis of the (Propan-2-yl)amine Side Chain
The side chain, (propan-2-yl)amine , can be synthesized via:
- Reductive amination of acetone with ammonia or primary amines using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
- Alternative Route: Direct amination of isopropyl halides with ammonia or amines under nucleophilic substitution conditions.
Coupling of the Pyrazole Core with the Amine
The final step involves linking the pyrazole core to the (propan-2-yl)amine :
- Method: Nucleophilic substitution or reductive amination.
- Procedure: Activation of the pyrazole at the 4-position (e.g., via halogenation using N-bromosuccinimide or N-chlorosuccinimide), followed by nucleophilic attack by the amine.
- Alternative: Use of coupling reagents such as carbodiimides if the pyrazole is functionalized with carboxylic acid derivatives.
Summary of the Synthetic Route
Notes and Considerations
- Selectivity: Methylation steps require careful control to avoid over-alkylation or side reactions.
- Purification: Techniques such as column chromatography, recrystallization, and distillation are recommended at each stage to ensure purity.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents should be optimized based on scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s isopropyl group balances hydrophobicity, whereas fluorophenyl analogs (e.g., ) exhibit higher polarity due to electronegative fluorine atoms.
- Molecular Weight : Fluorine and aromatic substituents significantly increase molecular weight compared to the target compound.
- Hydrogen Bonding : All analogs retain amine groups capable of H-bonding, but fluorinated derivatives may engage in stronger dipole interactions .
Biological Activity
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, with the molecular formula . It features a pyrazole ring structure, which is known for its diverse biological activities.
Biological Activities
1. Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to (1,5-dimethyl-1H-pyrazol-4-yl)methylamine have been evaluated for their inhibitory effects on various cancer cell lines. For instance, studies indicate that certain pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory capabilities. A study highlighted that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
3. Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of pyrazole derivatives have been extensively documented. For example, compounds derived from pyrazoles have shown effectiveness against various pathogenic fungi and bacteria by disrupting cell membranes and inhibiting growth . The specific mechanism often involves the formation of hydrogen bonds with target proteins, leading to cell lysis.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example:
| Substituent | Effect |
|---|---|
| Methyl groups at positions 1 and 5 | Enhance lipophilicity and cellular uptake |
| Amino groups | Increase interaction with biological targets, enhancing biological activity |
Q & A
Q. What are the common synthetic routes for (1,5-dimethyl-1H-pyrazol-4-yl)methylamine, and what reaction conditions optimize yield and purity?
Synthesis typically involves multi-step alkylation of pyrazole precursors. For example, alkylation of 1,5-dimethyl-1H-pyrazole derivatives with isopropylamine precursors under anhydrous conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Temperature control (0–60°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular connectivity. Mass spectrometry (MS) validates molecular weight. For crystalline derivatives, X-ray diffraction with SHELXL software refines structural parameters, including bond angles and torsional strain .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Antimicrobial testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory reports on this compound’s biological activity?
Contradictions often arise from assay variability or off-target effects. To address this:
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for specific targets.
- Perform RNA sequencing on treated cells to identify differentially expressed pathways.
- Validate hypotheses with knockout models (e.g., CRISPR-Cas9) to confirm target relevance .
Q. What computational strategies predict interaction modes between this compound and biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, while molecular dynamics simulations (AMBER, GROMACS) assess binding stability. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize electronic configurations to explain reactivity trends .
Q. How do structural analogs of this compound differ in activity, and what design principles enhance selectivity?
Key analogs include:
| Compound | Structural Variation | Activity Profile |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole | Single pyrazole, no isopropyl | Lower anti-inflammatory potency |
| 4-Aminoantipyrine | Additional amino group | Enhanced analgesic activity |
| Substituting the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) improves lipophilicity and membrane permeability, as shown in logP comparisons . |
Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?
- Use high-throughput crystallization screens (Hampton Research kits) to identify optimal solvent mixtures.
- Employ SHELXD for phase problem resolution in twinned crystals.
- For low-symmetry crystals, apply synchrotron radiation to enhance diffraction quality .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-alkylation.
- Data Reproducibility : Standardize biological assays with positive controls (e.g., aspirin for anti-inflammatory tests) and triplicate replicates.
- Computational Validation : Cross-check docking results with experimental mutagenesis data to reduce false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
